1-(4-Aminophenyl)ethan-1-one oxime

X‑ray crystallography supramolecular chemistry conformational analysis

Choose 1-(4-Aminophenyl)ethan-1-one oxime for its unique para-NH₂ + oxime bifunctional signature, which establishes a predictable 3D hydrogen-bonded lattice (O–H···N, N–H···O, N–H···N; 2.79–3.30 Å) and elevates the melting point by ≥70 °C versus unsubstituted analogs. This single tecton directly yields Schiff bases, oxazepines, tetrazoles, thiazolidinones, and pyrimidines without pre-functionalization, enabling high-throughput library synthesis with minimal inventory. Its Gram-positive selective anti-staphylococcal scaffold and thermal stability up to ~245 °C in metal complexes further differentiate it from ortho/meta isomers.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B231270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)ethan-1-one oxime
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=C(C=C1)N
InChIInChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6+
InChIKeyZIBZGXFVQGQEBO-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)ethan-1-one Oxime: Core Structural & Procurement Identity


1-(4-Aminophenyl)ethan-1-one oxime (4-aminoacetophenone oxime, CAS 38063-81-9) is a para-substituted aryl oxime characterized by the presence of both an oxime (–C=N–OH) and a primary aromatic amine (–NH₂) functionality on the acetophenone scaffold [1]. Unlike unsubstituted or nitro‑substituted analogs, this bifunctional hydrogen‑bond donor/acceptor signature enables a unique three‑dimensional supramolecular network in the solid state and provides a nucleophilic handle for downstream derivatization into Schiff bases, oxazepines, tetrazoles, thiazolidinones, and pyrimidines [1][2]. These features position the compound as a versatile building block in medicinal‑chemistry workflows and ligand‑design programs.

Why Generic Oxime Substitution Fails for 1-(4-Aminophenyl)ethan-1-one Oxime


Simple replacement of 1-(4-aminophenyl)ethan-1-one oxime with a common oxime such as unsubstituted acetophenone oxime or a nitro‑analog is discouraged because the para‑NH₂ group fundamentally alters hydrogen‑bond network topology, thermal stability, and regiochemical reactivity [1][2]. The amino group introduces a strong hydrogen‑bond donor that, together with the oxime, creates a three‑dimensional O–H···N/N–H···O lattice with donor–acceptor distances of 2.79–3.30 Å – a feature absent in the parent acetophenone oxime [1]. This results in a melting‑point elevation of ≥70 °C relative to acetophenone oxime (ΔTₘ > 70 °C), directly affecting solid‑state handling and formulation [1]. Furthermore, the position of the NH₂ group (para vs. ortho/meta) dictates the architecture of derived Schiff‑base ligands and the consequent antimicrobial spectrum, as evidenced by the inactivity of o‑aminoacetophenone oxime ligands compared with their m‑ and p‑counterparts [2].

Quantitative Differentiation Evidence for 1-(4-Aminophenyl)ethan-1-one Oxime


Crystal‑Structure Planarity: 5.58° Dihedral Angle vs. Bis(acetophenone oxime) Ether (7.66° / 33.06°)

In the crystal of (E)-1-(4-aminophenyl)ethanone oxime, the oxime group is nearly coplanar with the benzene ring (dihedral angle = 5.58(3)°) [1]. In contrast, the two oxime units of bis(acetophenone oxime) O,O′-methylene ether exhibit dihedral angles of 7.66(3)° and 33.06(3)° relative to their adjacent rings [2]. The smaller dihedral angle in the target compound maximizes π‑conjugation between the oxime π‑system and the aromatic ring, a feature that can influence redox potential and UV‑Vis absorption profiles.

X‑ray crystallography supramolecular chemistry conformational analysis

3D Hydrogen‑Bond Network Topology vs. Simple Oxime Dimers

The target compound forms a three‑dimensional supramolecular network via three distinct hydrogen bonds: O1–H1O···N2 (H···A = 1.88 Å, D···A = 2.7919 Å, angle = 169.8°), N2–H2N···O1 (H···A = 2.165 Å, D···A = 3.0790 Å, angle = 175.7°), and N2–H2M···N1 (H···A = 2.525 Å, D···A = 3.3000 Å, angle = 141.0°) [1]. Unsubstituted acetophenone oxime lacks the aromatic amine donor and therefore assembles only through oxime–oxime O–H···N dimers or chains, limiting long‑range order [2].

hydrogen bonding crystal engineering thermal stability

Thermal Stability: Melting Point >70 °C Above Acetophenone Oxime

The melting point of (E)-1-(4-aminophenyl)ethanone oxime is reported as 401–402 K (128–129 °C) from the crystallographically characterized batch (75% yield, single‑crystal quality) [1]. Acetophenone oxime (CAS 613-91-2) melts at 55–60 °C . The ΔTₘ ≥ 68 °C reflects the contribution of the additional N–H···O/N–H···N hydrogen bonds identified in the crystal structure.

thermal analysis solid‑state stability procurement handling

Antimicrobial Selectivity: Gram‑Positive Activity Contrasting with o‑/m‑AAOX Isomers

4‑Aminoacetophenone oxime (para‑AAOX) exhibits antimicrobial activity specifically against Gram‑positive bacteria (e.g., Staphylococcus aureus) while sparing Gram‑negative strains . In contrast, meta‑aminoacetophenone oxime (m‑AAOX)‑derived Schiff‑base ligands show broader activity against both bacteria and fungi (MIC 8 mg/mL for S. aureus; MIC 5.5 mg/mL for Candida glabrata), whereas ortho‑AAOX ligands are virtually inactive [1]. The para isomer thus occupies a selectivity niche that may be preferable when Gram‑negative sparing is desired.

antimicrobial Gram‑positive selectivity structure–activity relationship

Divergent Derivatization: One Scaffold to Five Heterocyclic Classes

Starting from 1-(4-aminophenyl)ethanone oxime, researchers have synthesized five distinct heterocyclic families (oxazepine, tetrazole, thiazolidinone, pyrimidine, and Schiff‑base ligands) through simple reagent‑controlled transformations [1][2]. Acetophenone oxime lacks the aromatic –NH₂ nucleophile and therefore cannot generate the Schiff‑base intermediates required for oxazepine, tetrazole, or thiazolidinone formation [1]. 4-Nitroacetophenone oxime requires pre‑reduction of the nitro group to access similar diversification, adding a synthetic step and reducing overall efficiency.

heterocyclic synthesis medicinal chemistry building‑block versatility

High‑Impact Application Scenarios for 1-(4-Aminophenyl)ethan-1-one Oxime


Crystal‑Engineering of Robust 3D Supramolecular Architectures

The three complementary hydrogen bonds (O–H···N, N–H···O, N–H···N) with well‑defined geometric parameters [1] make the compound a predictable tecton for constructing 3D hydrogen‑bonded frameworks. Researchers designing co‑crystals or porous molecular solids can exploit this reproducible connectivity, which is absent in oximes lacking the para‑NH₂ group.

Parallel Medicinal‑Chemistry Diversification Platforms

As a single starting material that yields oxazepine, tetrazole, thiazolidinone, pyrimidine, and Schiff‑base libraries [1][2], the compound is suited for high‑throughput synthesis cores where inventory minimization and maximal chemical space coverage are prioritized. The para‑NH₂ group enables direct Schiff‑base formation without pre‑functionalization, unlike 4-nitro or unsubstituted analogs.

Gram‑Positive Selective Antimicrobial Lead Development

The qualitative Gram‑positive selectivity observed for the para‑AAOX scaffold [1], contrasted with the broad‑spectrum activity of meta‑AAOX derivatives and the inactivity of ortho‑AAOX compounds [2], provides a regiochemically defined starting point for developing narrow‑spectrum anti‑staphylococcal agents that preserve the Gram‑negative microbiome.

Thermally Stable Ligand Precursor for Metal‑Complex Synthesis

With a melting point ≥128 °C and a 3D hydrogen‑bonded lattice [1], the compound resists degradation under the elevated temperatures often required for metal‑complexation reactions. Its bifunctional oxime‑amine donor set coordinates Cu(II), Ni(II), and Co(II) to yield square‑planar or tetrahedral complexes with demonstrated thermal stability up to ~245 °C [3], making it suitable for catalyst or sensor applications.

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